molecular formula C7H17NO2S B13207803 N,4-Dimethylpentane-2-sulfonamide

N,4-Dimethylpentane-2-sulfonamide

Cat. No.: B13207803
M. Wt: 179.28 g/mol
InChI Key: HFRUFZKUWLPODU-UHFFFAOYSA-N
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Description

N,4-Dimethylpentane-2-sulfonamide (CAS 1849187-87-6) is a high-purity organic compound with the molecular formula C7H17NO2S and a molecular weight of 179.28 . It belongs to the sulfonamide class of chemicals, a group historically significant for their broad-spectrum synthetic antibacterial properties . Sulfonamides function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis . This mechanism makes sulfonamide derivatives invaluable as research tools for studying bacterial metabolism and resistance mechanisms, such as those conferred by plasmid-encoded sul genes . Beyond their antimicrobial activity, sulfonamide-containing compounds are pivotal in diverse research fields due to their versatile chemical properties. They serve as key precursors and intermediates in synthetic chemistry and are investigated for their potential in designing enzyme inhibitors, studying protein-ligand interactions, and developing novel materials . Researchers value this specific aliphatic sulfonamide for its potential application in modulating chemical and biochemical pathways. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

N,4-dimethylpentane-2-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-6(2)5-7(3)11(9,10)8-4/h6-8H,5H2,1-4H3

InChI Key

HFRUFZKUWLPODU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)S(=O)(=O)NC

Origin of Product

United States

Overview of Sulfonamide Chemistry and Its Broad Importance in Academic Research

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of medicinal chemistry. ijpsonline.com The discovery of sulfonamide-based antibacterial drugs in the 1930s, such as prontosil, marked a revolutionary moment in medicine, introducing the first effective systemic chemotherapeutic agents against bacterial infections. ijpsonline.com This initial success spurred extensive research, revealing that the sulfonamide scaffold is a versatile pharmacophore capable of exhibiting a wide array of biological activities. tandfonline.com

Beyond their well-known antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase in bacteria, sulfonamides have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer and antiviral drugs. ijpsonline.comacs.orgajchem-b.com The adaptability of the sulfonamide group allows for the synthesis of a vast diversity of derivatives, as the nitrogen atom can be substituted with various alkyl, aryl, or heterocyclic groups, significantly influencing the compound's physicochemical properties and biological targets. researchgate.net The synthesis of sulfonamides is often straightforward, commonly involving the reaction of a sulfonyl chloride with an amine, which has contributed to their widespread investigation in academic and industrial research. researchgate.net

Structural Framework of N,4 Dimethylpentane 2 Sulfonamide and Its Relation to the Branched Alkane Sulfonamide Class

N,4-Dimethylpentane-2-sulfonamide, with the chemical formula C₇H₁₇NO₂S, belongs to the subclass of aliphatic or alkyl sulfonamides. Its structure is defined by a sulfonamide group attached to a branched alkane chain, specifically a dimethylpentane backbone.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1849187-87-6
Molecular Formula C₇H₁₇NO₂S
Molecular Weight 179.28 g/mol
Class Branched Alkane Sulfonamide

The key structural features of this compound are the N-methyl group on the sulfonamide nitrogen and the 4-methylpentan-2-yl group attached to the sulfur atom. This branching in the alkyl chain is a significant feature. In the broader context of organic chemistry, branched alkanes can have different physical properties compared to their linear counterparts, such as lower boiling points and different solubilities. While the specific impact of this branching on the biological activity of this compound has not been documented, in other classes of compounds, such as surfactants, branching in the alkyl chain is known to influence properties like biodegradability.

The class of branched alkane sulfonamides represents a less explored area compared to their aromatic counterparts. However, the lipophilic nature of the branched alkyl group combined with the polar sulfonamide moiety imparts an amphiphilic character to these molecules, suggesting potential for unique interactions with biological targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Geometry Optimization (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties and structural parameters of sulfonamides. nih.gov Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to perform geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. researchgate.netmdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of N,4-Dimethylpentane-2-sulfonamide.

From the optimized geometry, a range of electronic properties can be determined. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger energy gap implies higher stability and lower reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.govresearchgate.net These maps identify electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this compound, the MEP would show negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the hydrogen atom of the N-H group, highlighting their roles in intermolecular interactions. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Sulfonamide Structure

PropertyIllustrative ValueSignificance
Energy of HOMO-7.5 eVElectron-donating capability
Energy of LUMO-0.8 eVElectron-accepting capability
HOMO-LUMO Energy Gap (ΔE)6.7 eVChemical stability and reactivity
Dipole Moment3.5 DMolecular polarity

Conformational Analysis and Stereochemical Prediction

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis is a computational process used to identify these different conformers and determine their relative stabilities by calculating their potential energies. wuxiapptec.com For a molecule with a chiral center, such as the carbon at the 2-position in the pentane (B18724) chain, understanding the preferred conformation is essential for predicting the stereochemical outcome of its reactions. wuxiapptec.com

Computational methods can map the potential energy surface of the molecule as a function of bond rotations. This allows for the identification of the global minimum energy conformation—the most stable and thus most populated conformer under equilibrium conditions. wuxiapptec.com The steric hindrance caused by the bulky isobutyl group and the methyl groups influences which conformations are favored. By analyzing the dominant low-energy conformation, researchers can predict how reagents will approach the molecule, providing a solid basis for predicting stereoselectivity in synthesis or biological interactions. wuxiapptec.com

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the precise steps involved in a chemical reaction. For the synthesis of this compound, theoretical calculations can map the entire reaction pathway, for instance, in the reaction between 4-methylpentane-2-sulfonyl chloride and N-methylamine. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. mdpi.com

A transition state represents the highest energy point along a reaction coordinate and is a critical bottleneck for the reaction. By calculating the energy of these transition states, the activation energy (energy barrier) for each step can be determined. mdpi.com This information helps to understand the kinetics of the reaction and predict which pathway is more favorable if multiple routes are possible. Such models can also reveal complex mechanistic details, such as rearrangements or the formation of unexpected byproducts, which might be difficult to observe experimentally. mdpi.com

Computational Design of Sulfonamide Analogues and Structure-Property Relationships

Computational chemistry enables the in silico design of novel molecules and the prediction of their properties before undertaking time-consuming and costly laboratory synthesis. nih.gov By using this compound as a lead scaffold, researchers can design a library of virtual analogues by systematically modifying its structure. For example, the alkyl groups on the pentane chain or the nitrogen atom could be altered, or functional groups could be added or substituted. nih.govresearchgate.net

For each designed analogue, quantum chemical calculations can predict key properties, establishing a clear Structure-Property Relationship (SPR). nih.gov This process allows for the systematic exploration of how specific structural changes influence desired attributes, such as electronic properties, stability, or solubility. For instance, an SPR study could investigate how modifying the substituents on the pentane backbone affects the molecule's HOMO-LUMO gap, providing a rational strategy for designing new sulfonamides with tailored electronic characteristics for specific applications. nih.govresearchgate.net

Compound Reference Table

Mechanistic Research on Biological Interactions and Bio Inspired Chemistry

Mechanistic Studies of Enzyme Inhibition (e.g., α-glucosidase, α-amylase, MDH1/2)

The inhibition of digestive enzymes such as α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia. mdpi.comnih.gov Various sulfonamide derivatives have been investigated as inhibitors of these enzymes. mdpi.comresearchgate.netnih.gov For instance, certain sulfonamide-containing compounds have demonstrated inhibitory activity against α-glucosidase and α-amylase, with some showing competitive or non-competitive modes of inhibition. mdpi.comresearchgate.net The inhibitory mechanism often involves the interaction of the sulfonamide moiety and other substituents with key amino acid residues in the active or allosteric sites of the enzymes. mdpi.com However, specific studies detailing the inhibitory potential and mechanism of N,4-Dimethylpentane-2-sulfonamide against α-glucosidase, α-amylase, or malate (B86768) dehydrogenase (MDH1/2) are not readily found in the scientific literature.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Illustrative)

EnzymeIC₅₀ (µM)Inhibition TypeKey Interacting Residues
α-GlucosidaseData not availableData not availableData not available
α-AmylaseData not availableData not availableData not available
MDH1/2Data not availableData not availableData not available

Note: This table is for illustrative purposes only. No experimental data for this compound was found.

Molecular Basis of Antioxidant Activity (e.g., Nrf2 Activation Pathways)

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Some compounds containing sulfonamide groups have been reported to possess antioxidant properties, potentially through the activation of the Nrf2 pathway. researchgate.net The general mechanism involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. However, there is no specific research available that investigates the ability of this compound to activate the Nrf2 pathway or elucidates its molecular basis of antioxidant activity.

Investigation of Ion Channel Modulation Mechanisms (e.g., NaV1.7)

Voltage-gated sodium channels, such as NaV1.7, are crucial for the generation and propagation of action potentials, particularly in pain pathways. nih.gov Sulfonamides have been explored as modulators of these ion channels. nih.gov The mechanism of action typically involves the binding of the sulfonamide compound to the channel protein, thereby altering its gating properties and reducing neuronal excitability. While the potential for sulfonamides to act as NaV1.7 inhibitors is recognized, specific studies on the interaction of this compound with NaV1.7 or other ion channels are not documented in the available literature.

Understanding of Antibacterial Action at a Molecular Level

The antibacterial action of sulfonamides is one of their most well-established therapeutic applications. The primary mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, ultimately leading to bacteriostasis. While this is the general mechanism for the sulfonamide class, the specific efficacy and molecular interactions of this compound with bacterial DHPS have not been specifically reported.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the sulfonamide class, SAR studies have revealed that modifications to the aromatic ring, the sulfonamide linker, and the N-substituent can significantly impact their inhibitory potency and selectivity against various targets. nih.gov However, in the absence of a body of research on a series of compounds related to this compound, no specific SAR studies can be detailed for this particular molecule.

Materials Science and Catalysis Research

Sulfonamide-Based Electrolytes in Energy Storage Systems (e.g., Li-O2 Batteries)

A significant hurdle in the development of practical high-energy-density lithium-oxygen (Li-O2) batteries is the instability of the electrolyte. osti.govnih.gov Conventional electrolytes often degrade under the harsh electrochemical conditions and reactive oxygen species present in the battery, such as superoxide (B77818) and peroxide. osti.govnih.gov

Recent research has identified sulfonamide-based molecules as exceptionally stable and promising electrolyte solvents. osti.govnih.gov These compounds are often liquid at room temperature and can dissolve high concentrations of lithium salts like lithium bis(trifluoromethane)sulfonimide (LiTFSI). nih.govresearchgate.net Their stability is attributed to the electron-withdrawing nature of the sulfonyl group, which enhances their resistance to oxidation.

For instance, N,N-dimethyl-trifluoromethanesulfonamide has shown remarkable resistance to chemical degradation by superoxide and peroxide radicals. nih.govresearchgate.net It remains electrochemically stable up to 4.5 V versus Li/Li+ and has enabled a Li-O2 cell to cycle over 90 times with no capacity decay when operated below 4.2 V. nih.govnih.gov Similarly, N,N-dimethylethanesulfonamide (DMESA) has been evaluated as a stable electrolyte solvent, showing that it can suppress electrolyte decomposition by reducing the charging voltage. acs.org

These findings suggest that aliphatic sulfonamides, such as N,4-Dimethylpentane-2-sulfonamide, could be viable candidates for developing next-generation, stable electrolytes for high-energy battery systems. The alkyl groups in this compound would influence its physical properties like viscosity and lithium salt solubility, which are critical for electrolyte performance.

Table 1: Comparison of Sulfonamide-Based Electrolytes and Standard Electrolytes

Electrolyte Solvent Oxidative Stability Cycling Stability in Li-O2 Cells Key Advantages
Sulfonamides (General) High (up to 4.5 V vs Li/Li+) nih.gov Superior to standard electrolytes nih.gov Resistant to superoxide/peroxide; high Li salt solubility. osti.govnih.gov
N,N-dimethyl-trifluoromethanesulfonamide Stable up to 4.5 V nih.gov > 90 cycles without decay nih.gov Highly resistant to chemical degradation. researchgate.net
N,N-dimethylethanesulfonamide (DMESA) High Reduces charging voltage Suppresses electrolyte decomposition. acs.org

| Tetraglyme (G4) / DMSO | Lower | Prone to severe degradation nih.gov | Standard but less stable options. nih.gov |

Role of Sulfonamides in Catalysis (e.g., as Ligands in Transition Metal Complexes, Oxidation Catalysts)

The sulfonamide moiety is a valuable functional group in the design of ligands for transition metal catalysis and as a component of catalysts themselves. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing the electronic properties and steric environment of the catalyst, thereby controlling its activity and selectivity.

Transition-metal catalyzed reactions are fundamental to modern organic synthesis. Recent advancements have focused on using sulfonyl azides for the direct sulfonamidation of C-H bonds, a process that creates N-aryl sulfonamides efficiently. researchgate.net Nickel-catalyzed cross-coupling reactions, for example, have proven effective for forming C-N bonds between a wide range of sulfonamides (including alkyl sulfonamides) and aryl halides. princeton.edu This method is particularly powerful as it can be applied late in a synthetic sequence to modify complex molecules. princeton.edu

Furthermore, metal-free photocatalytic systems have emerged that can convert sulfonamides into valuable sulfonyl radical intermediates. acs.org This strategy allows for the functionalization of sulfonamides by combining them with various alkene fragments, expanding their synthetic utility. acs.org Traditional methods for synthesizing acylsulfonamides often rely on the acylation of primary sulfonamides using acylating agents, a reaction that can be catalyzed by Lewis acids. acs.org

Given its structure, this compound could potentially serve as a ligand in such catalytic systems. The nitrogen atom could coordinate to a metal, while the dimethylpentane backbone would provide a specific steric profile that could influence the outcome of a catalyzed reaction.

Polymer Chemistry: Synthesis and Characterization of Sulfonamide-Containing Polymeric Materials

Sulfonamide groups are being incorporated into polymer backbones and as pendant groups to create functional materials with tunable properties, such as pH-responsiveness and thermal stability. These polymers have applications ranging from drug delivery systems to high-performance membranes. researchgate.net

The synthesis of polymers containing sulfonamide groups can be achieved through various polymerization techniques. For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to create well-defined polymer architectures with primary benzene (B151609) sulfonamide groups. rsc.org This control over the polymer structure is crucial for creating materials with predictable properties. rsc.org Another approach involves the ring-opening polymerization of monomers functionalized with a sulfonamide group, such as a sulfonamide-protected styrene (B11656) oxide, to yield polyethers that can be further modified post-polymerization. rsc.org

Sulfonamide-containing hydrogels can exhibit sharp pH sensitivity, making them "smart" materials that respond to changes in their environment. researchgate.net This property stems from the ionization of the sulfonamide's SO2NH group and is useful for applications like targeted drug release. researchgate.net Additionally, sulfonated polyphenylene polymers, which lack ether linkages, have been developed for use as durable proton exchange membranes in fuel cells, showing high thermal stability and proton conductivity. mdpi.com

The incorporation of this compound into a polymer structure, either as a monomer or a pendant group, could impart specific solubility and thermal characteristics due to its aliphatic, branched structure.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The sulfonamide group is an excellent functional group for directing these interactions, particularly in host-guest systems. It can act as both a hydrogen bond donor (from the N-H) and acceptor (at the sulfonyl oxygens), allowing it to form stable and predictable complexes.

A notable example is the interaction between sulfonamides and crown ethers, such as 18-crown-6. uwa.edu.au Research has shown that a "sulfonamide-crown motif" forms a robust and predictable supramolecular recognition unit. uwa.edu.au These host-guest complexes are held together by strong interactions and can self-assemble into well-defined crystal structures. uwa.edu.au

This principle of host-guest chemistry is being applied to create "supramolecular prodrugs," where a drug molecule (the guest) is encapsulated by a host molecule. rsc.org This non-covalent complex can improve the drug's properties, such as solubility and stability, and allow for its controlled release in response to specific biological stimuli. rsc.orgnih.gov Cyclodextrins are a common class of host molecules used for this purpose. nih.gov The formation of larger structures through self-assembly is a key aspect of supramolecular chemistry with applications in materials science and nanotechnology. youtube.com

The this compound molecule, with its hydrogen-bonding capabilities and defined aliphatic structure, could participate in such host-guest interactions, potentially forming complexes with macrocyclic hosts and contributing to the development of new supramolecular assemblies.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Strategies for N,4-Dimethylpentane-2-sulfonamide and its Derivatives

The synthesis of this compound and its derivatives presents an opportunity for the application and development of modern synthetic methods. Traditional approaches to forming the sulfonamide bond often involve the reaction of a sulfonyl chloride with an amine, which can have limitations regarding substrate scope and reaction conditions.

Future synthetic research could focus on several promising areas:

Transition-Metal Catalyzed N-Alkylation: Recent advancements in catalysis offer new routes to N-alkyl sulfonamides. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has emerged as an efficient method. acs.org This "borrowing hydrogen" approach could be adapted for the synthesis of derivatives of this compound, providing a greener and more atom-economical alternative to traditional methods. acs.org

Visible-Light-Mediated Reactions: Photocatalysis offers a mild and rapid method for constructing C(sp³)–sulfonamide skeletons. acs.org This technique could be employed to synthesize a diverse array of derivatives from readily available carboxylic acids or alkyl iodides, facilitating the late-stage functionalization of more complex molecules containing the this compound scaffold. acs.org

Novel Coupling Reactions: The development of new coupling strategies, such as the reaction of sulfonic acids with isocyanides, presents a catalyst-free and high-yielding method for preparing sulfonamides under neutral conditions. researchgate.net Exploring the applicability of this method to the synthesis of this compound could provide a more straightforward and efficient production process.

Flow Chemistry and Process Optimization: For the scalable production of this compound, the development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability. This would be particularly relevant if the compound or its derivatives show promise in industrial applications.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this.

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are fundamental for characterization, more advanced methods can provide deeper insights. For instance, rotational spectroscopy can elucidate the conformational preferences of the sulfonamide group, which can be influenced by weak intramolecular interactions. enaminestore.com Techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Raman spectroscopy could offer detailed information about the local chemical environment and bonding within the molecule and its derivatives. arxiv.org

Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations are powerful tools for investigating molecular structure, vibrational frequencies, and electronic properties. nih.govnih.gov For this compound, DFT studies could predict its reactivity, acidity of the sulfonamide proton, and potential interaction sites for molecular recognition. nih.gov Such computational studies are essential for rationalizing experimental findings and guiding the design of new functional molecules. nih.gov

Rational Design of this compound-Based Functional Molecules

The rational design of functional molecules based on the this compound scaffold is a key area for future research. This involves a "tail approach," where the core structure is modified with various functional groups to tailor its properties for specific applications. researchgate.net

Enzyme Inhibitors: Aliphatic sulfonamides have shown promise as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. nih.gov The introduction of specific substituents onto the this compound backbone could be used to modulate its binding affinity and selectivity for different CA isoforms, potentially leading to new therapeutic agents. nih.gov

Bioisosteric Replacement: The sulfonamide group is a known bioisostere of the carboxylic acid group. zu.ac.ae This principle can be applied in drug design, where the this compound moiety could be incorporated into molecules to improve their metabolic stability or modify their biological activity. researchgate.net

Materials Science: The properties of the sulfonamide group can be exploited in the design of new materials. For example, the incorporation of sulfonamide functionalities into polymers can influence their physical and chemical properties. Research in this area could explore the use of this compound as a monomer or additive in the development of novel polymers with tailored characteristics.

Exploration of the Chemical Compound in Interdisciplinary Research Fields

The unique structural features of this compound may lend themselves to applications in various interdisciplinary fields beyond traditional chemistry.

Agrochemicals: Sulfonamides have been investigated for their potential as herbicides and plant growth regulators. nih.gov Future research could explore the biological activity of this compound and its derivatives on various plant species. Understanding their mechanism of action, for example, through inhibition of plant dihydropteroate (B1496061) synthase (DHPS), could lead to the development of new agrochemicals.

Environmental Chemistry: The fate and impact of sulfonamides in the environment are of growing concern. Modified biochar has been shown to be an effective adsorbent for the removal of sulfonamides from aqueous solutions. rsc.org Studies on the adsorption and degradation of this compound could contribute to the development of remediation strategies for water treatment.

Medicinal Chemistry: While aliphatic sulfonamides have been less explored than their aromatic counterparts, recent studies have identified potent biological activity in this class of compounds. nih.gov Screening this compound and a library of its derivatives against various biological targets could uncover new lead compounds for drug discovery programs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-Dimethylpentane-2-sulfonamide, and what critical parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of a primary or secondary amine using sulfonyl chlorides. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts like sulfonic acids. For example, analogs such as 4-((thiophene-2-ylmethylene)amino)benzenesulfonamide are synthesized via Schiff base formation, requiring anhydrous conditions and catalysts like triethylamine . Yield optimization may involve iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are essential for characterizing This compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH3), sulfonamide protons (δ 7.5–8.5 ppm for NH), and backbone aliphatic protons.
  • Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]+ and fragmentation patterns (e.g., loss of SO2 or methyl groups).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1150–1200 cm⁻¹). Cross-validation with computational spectra (e.g., DFT) enhances accuracy .

Q. What are the stability considerations for This compound under various storage and reaction conditions?

  • Methodological Answer : Stability is influenced by pH, light, and temperature. Sulfonamides are prone to hydrolysis under strongly acidic/basic conditions. Store at –20°C in inert atmospheres (argon) with desiccants. Monitor decomposition via HPLC for byproducts like sulfonic acids. Related nitroso derivatives (e.g., N,4-Dimethyl-N-nitrosobenzene sulfonamide) highlight risks of nitrosamine formation under oxidative conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) with exact exchange terms model the electronic structure and reactivity of This compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25%) improve thermochemical accuracy for sulfonamides. Basis sets like 6-31G(d,p) model electron density around sulfonyl groups. Compute HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (e.g., λmax for electronic transitions) .

Q. What strategies resolve contradictions in reported reaction outcomes, such as divergent oxidation products for sulfonamide derivatives?

  • Methodological Answer : Contradictions may arise from solvent polarity or catalyst choice. For example, oxidation of sulfides to sulfoxides vs. sulfones depends on oxidizing agent strength (e.g., H2O2 vs. mCPBA). Systematic DOE (Design of Experiments) can isolate variables. Validate using GC-MS or X-ray crystallography (e.g., N-(4-Methoxy-2-nitrophenyl)-methanesulfonamide structures) .

Q. How to design experiments to study the biological activity of This compound, including target selection and assay validation?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, proteases). Use molecular docking (AutoDock Vina) with crystal structures (PDB) to predict binding affinities .
  • Assay Design : Perform dose-response curves (IC50) in enzymatic assays (e.g., fluorescence-based). Validate selectivity via counter-screens against related enzymes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.